molecular formula C10H20O2 B13553493 2,2,5,5-tetramethylhexanoic Acid CAS No. 156606-69-8

2,2,5,5-tetramethylhexanoic Acid

Cat. No.: B13553493
CAS No.: 156606-69-8
M. Wt: 172.26 g/mol
InChI Key: USXOCFSUZNCRMW-UHFFFAOYSA-N
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Description

2,2,5,5-tetramethylhexanoic acid is an organic compound with the molecular formula C10H20O2. It is a derivative of hexanoic acid, characterized by the presence of four methyl groups attached to the second and fifth carbon atoms of the hexane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-tetramethylhexanoic acid typically involves the alkylation of hexanoic acid derivatives. One common method is the Friedel-Crafts alkylation, where hexanoic acid is reacted with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve moderate temperatures and anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of zeolites as catalysts has also been explored to enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-tetramethylhexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,5,5-tetramethylhexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,5,5-tetramethylhexanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methyl groups can affect the compound’s hydrophobicity, impacting its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,5,5-tetramethylhexanoic acid is unique due to its combination of a carboxylic acid group and multiple methyl substitutions, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

156606-69-8

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2,2,5,5-tetramethylhexanoic acid

InChI

InChI=1S/C10H20O2/c1-9(2,3)6-7-10(4,5)8(11)12/h6-7H2,1-5H3,(H,11,12)

InChI Key

USXOCFSUZNCRMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCC(C)(C)C(=O)O

Origin of Product

United States

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